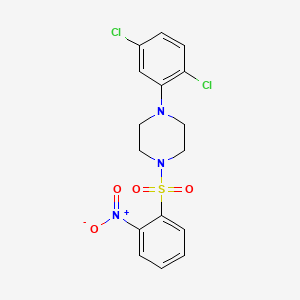![molecular formula C16H29N3O B2782357 N-(1-cyano-1,2-dimethylpropyl)-2-[(cyclohexylmethyl)(methyl)amino]acetamide CAS No. 1090007-55-8](/img/structure/B2782357.png)
N-(1-cyano-1,2-dimethylpropyl)-2-[(cyclohexylmethyl)(methyl)amino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-1,2-dimethylpropyl)-2-[(cyclohexylmethyl)(methyl)amino]acetamide is a complex organic compound with a unique structure that includes a cyano group, a dimethylpropyl group, and a cyclohexylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[(cyclohexylmethyl)(methyl)amino]acetamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing waste and energy consumption. The use of advanced analytical techniques ensures that the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-cyano-1,2-dimethylpropyl)-2-[(cyclohexylmethyl)(methyl)amino]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the cyano group to other functional groups, such as amines.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-(1-cyano-1,2-dimethylpropyl)-2-[(cyclohexylmethyl)(methyl)amino]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers investigate its potential therapeutic effects and use it as a lead compound for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-[(cyclohexylmethyl)(methyl)amino]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various effects at the cellular and molecular levels.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-(1-cyano-1,2-dimethylpropyl)-2-[(cyclohexylmethyl)(methyl)amino]acetamide include other cyano-substituted amides and amines with comparable structural features.
Uniqueness
What sets this compound apart is its specific combination of functional groups and the resulting chemical properties
Eigenschaften
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[cyclohexylmethyl(methyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O/c1-13(2)16(3,12-17)18-15(20)11-19(4)10-14-8-6-5-7-9-14/h13-14H,5-11H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBQHMPLSMWDJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CN(C)CC1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate](/img/structure/B2782276.png)
![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methoxy-N'-methylbenzenesulfonohydrazide](/img/structure/B2782277.png)
![[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride](/img/structure/B2782278.png)
![1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2782280.png)
![4-bromo-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2782282.png)
![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(oxolan-2-yl)methyl]-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B2782283.png)
![N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide](/img/structure/B2782284.png)

![1,1-Difluoro-6-(2,3,4-trimethoxybenzoyl)-6-azaspiro[2.5]octane](/img/structure/B2782286.png)
![2-Methyl-6-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B2782288.png)

![6-Ethynyl-2,2-difluorospiro[3.3]heptane](/img/structure/B2782291.png)
![N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2782296.png)
